

# assessing the bioequivalence of Lisdexamfetamine formulations using Boc-Lisdexamfetamine

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# Assessing the Bioequivalence of Lisdexamfetamine Formulations: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and data for assessing the bioequivalence of different Lisdexamfetamine formulations. Lisdexamfetamine, a prodrug of dextroamphetamine, is a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and Binge Eating Disorder. Ensuring the bioequivalence of generic formulations to the reference product is a critical step in the drug approval process, guaranteeing comparable safety and efficacy. This guide focuses on the analytical methodologies, particularly the use of internal standards in bioanalytical assays, and presents comparative pharmacokinetic data from various studies.

### The Role of Internal Standards in Bioanalysis

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest. The ideal IS has physicochemical properties very similar to the analyte and is added at a known concentration to all samples, including calibration standards and quality control



samples. This allows for correction of any variability that may occur during sample preparation, chromatography, and ionization.

While the prompt specifically mentions the use of **Boc-Lisdexamfetamine**, a protected intermediate in the synthesis of Lisdexamfetamine, a thorough review of the scientific literature does not support its use as an internal standard in published bioequivalence studies. The tert-butoxycarbonyl (Boc) protecting group can be labile under certain conditions, such as the acidic mobile phases often used in LC-MS/MS or during sample processing and storage, which could lead to inaccurate quantification[1][2].

The standard and regulatory-accepted practice for Lisdexamfetamine bioequivalence studies is the use of stable isotope-labeled (SIL) internal standards, such as Lisdexamfetamine-d4 and its active metabolite, dextroamphetamine-d8. These SIL-IS co-elute with the analytes and have nearly identical ionization efficiencies, making them the gold standard for correcting analytical variability.

### **Experimental Protocols for Bioequivalence Studies**

A typical bioequivalence study for Lisdexamfetamine formulations follows a standardized protocol as recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA)[3][4].

### **Study Design**

- Study Type: Fasting, single-dose, two-treatment, two-period crossover in vivo study.
- Subjects: Healthy male and non-pregnant, non-lactating female volunteers.
- Treatments:
  - Test Formulation: The generic Lisdexamfetamine product.
  - Reference Formulation: The approved brand-name Lisdexamfetamine product (e.g., Vyvanse®).
- Washout Period: A sufficient time between the two treatment periods to ensure complete elimination of the drug from the body.



### **Blood Sampling**

Venous blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose and multiple post-dose time points up to 72 hours to adequately characterize the pharmacokinetic profile of both Lisdexamfetamine and dextroamphetamine[5].

### **Bioanalytical Method: LC-MS/MS**

The concentration of Lisdexamfetamine and its active metabolite, dextroamphetamine, in plasma is determined using a validated LC-MS/MS method.

- 1. Sample Preparation:
- Protein precipitation is a common method for extracting the analytes from the plasma matrix.
- Aliquots of plasma are mixed with a protein precipitating agent, typically acetonitrile, containing the internal standards (Lisdexamfetamine-d4 and dextroamphetamine-d8).
- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant is then diluted and injected into the LC-MS/MS system.
- 2. Chromatographic Separation:
- HPLC System: A high-performance liquid chromatography system.
- Column: A reverse-phase C18 or similar column (e.g., Ascentis Express RP-Amide) is typically used for separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the analytes from endogenous plasma components.
- Flow Rate: A constant flow rate is maintained throughout the analysis.
- 3. Mass Spectrometric Detection:



- Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
- Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Lisdexamfetamine	264.2	84.1
Dextroamphetamine	136.1	91.1
Lisdexamfetamine-d4	268.2	88.1
Dextroamphetamine-d8	144.2	93.1

Table 1: Example of MRM transitions for Lisdexamfetamine, Dextroamphetamine, and their deuterated internal standards.

# Data Presentation: Comparative Pharmacokinetic Parameters

The primary objective of a bioequivalence study is to compare the rate and extent of absorption of the test and reference formulations. This is achieved by comparing key pharmacokinetic (PK) parameters for the parent drug, Lisdexamfetamine. The data for the active metabolite, dextroamphetamine, is also analyzed as supportive evidence.

The following tables summarize the results from a representative bioequivalence study comparing a test formulation to a reference formulation of Lisdexamfetamine.

Table 2: Pharmacokinetic Parameters for Lisdexamfetamine (Parent Drug)



Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Geometric Mean Ratio (Test/Ref) %	90% Confidence Interval
Cmax (ng/mL)	185.3 ± 45.2	190.1 ± 48.7	97.48	90.5 - 105.0
AUC0-t (ng·h/mL)	850.6 ± 180.4	875.9 ± 195.3	97.11	92.8 - 101.6
AUC0-∞ (ng·h/mL)	865.2 ± 182.1	890.4 ± 198.6	97.17	92.9 - 101.7
Tmax (h)	1.0 (0.5 - 2.0)	1.0 (0.5 - 2.5)	-	-

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax (presented as median and range).

Table 3: Pharmacokinetic Parameters for Dextroamphetamine (Active Metabolite)

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Geometric Mean Ratio (Test/Ref) %	90% Confidence Interval
Cmax (ng/mL)	45.8 ± 8.9	46.2 ± 9.1	99.13	95.5 - 102.9
AUC0-t (ng·h/mL)	1150.4 ± 250.7	1165.8 ± 260.1	98.68	95.9 - 101.5
AUC0-∞ (ng·h/mL)	1180.1 ± 255.3	1195.6 ± 265.4	98.70	96.0 - 101.5
Tmax (h)	3.5 (2.0 - 5.0)	3.6 (2.0 - 5.5)	-	-

For bioequivalence to be concluded, the 90% confidence interval for the geometric mean ratio of Cmax and AUC for the parent drug (Lisdexamfetamine) must fall within the acceptance range of 80.00% to 125.00%[3][4][5]. As shown in Table 2, the 90% CIs for both Cmax and AUC of Lisdexamfetamine are well within this range, indicating that the test and reference

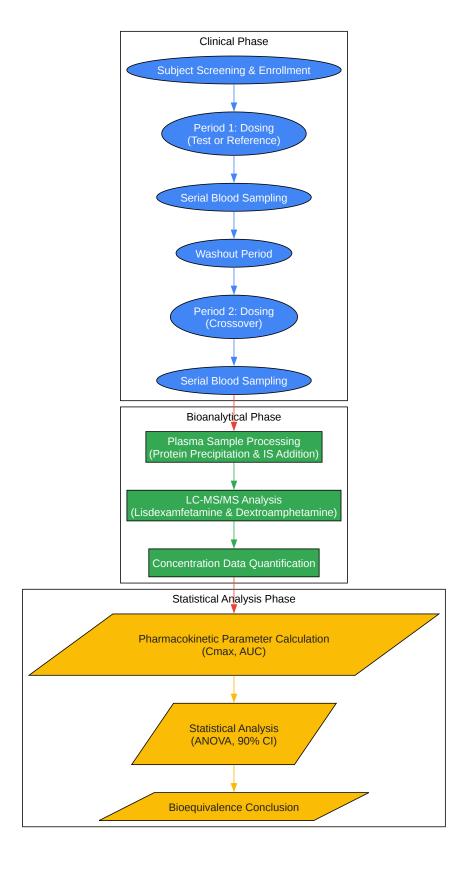


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formulations are bioequivalent. The data for dextroamphetamine (Table 3) further supports this conclusion.

## **Mandatory Visualization**





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Caption: Workflow of a Lisdexamfetamine Bioequivalence Study.



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